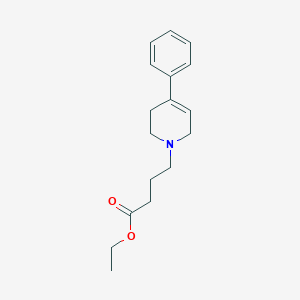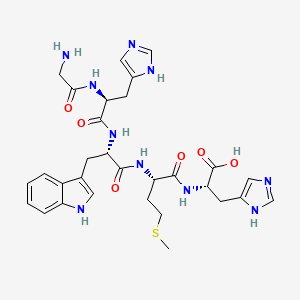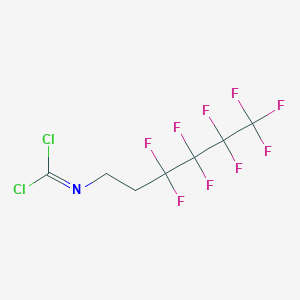
2(5H)-Furanone, 3-chloro-4-(1-hexynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 3-chloro-4-(1-hexynyl)- is an organic compound that belongs to the furanone family This compound is characterized by a furanone ring substituted with a chlorine atom at the 3-position and a hexynyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 3-chloro-4-(1-hexynyl)- typically involves the reaction of a furanone derivative with appropriate reagents to introduce the chloro and hexynyl substituents. One common method involves the use of 3-chloro-2(5H)-furanone as a starting material, which undergoes a nucleophilic substitution reaction with a hexynyl group under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and isolation to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 2(5H)-Furanone, 3-chloro-4-(1-hexynyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced furanone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form different substituted furanones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted furanones .
Scientific Research Applications
2(5H)-Furanone, 3-chloro-4-(1-hexynyl)- has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 3-chloro-4-(1-hexynyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- 2(5H)-Furanone, 3-chloro-4-(1-propynyl)-
- 2(5H)-Furanone, 3-chloro-4-(1-butynyl)-
- 2(5H)-Furanone, 3-chloro-4-(1-pentynyl)-
Comparison: Compared to these similar compounds, 2(5H)-Furanone, 3-chloro-4-(1-hexynyl)- is unique due to its longer hexynyl chain, which can influence its chemical reactivity and biological activity. The presence of the hexynyl group can also affect the compound’s solubility and interaction with molecular targets .
Properties
CAS No. |
672304-91-5 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
4-chloro-3-hex-1-ynyl-2H-furan-5-one |
InChI |
InChI=1S/C10H11ClO2/c1-2-3-4-5-6-8-7-13-10(12)9(8)11/h2-4,7H2,1H3 |
InChI Key |
UDPIYBJRWAPROM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=C(C(=O)OC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12530845.png)



![Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]-](/img/structure/B12530858.png)
![{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol](/img/structure/B12530865.png)
![Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12530866.png)
![Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate](/img/structure/B12530872.png)
![5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole](/img/structure/B12530879.png)
![1,4-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine](/img/structure/B12530893.png)
![[5-Hydroxy-2-methyl-1-(3-methylbenzoyl)-1h-indol-3-yl]acetic acid](/img/structure/B12530894.png)
![N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide](/img/structure/B12530904.png)

![6-(Furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12530913.png)
